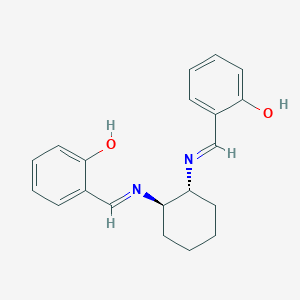

2,2'-(1E,1'E)-(trans (+/-)-Cyclohexane-1,2-diylbis(azan-1-YL-1-ylidene)bis(methan-1-YL-1-ylidene)diphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a fluorescent chemosensor that contains two intramolecular hydrogen bonds . It’s based on the combination of phenolic hydroxy and imine groups .

Synthesis Analysis

The compound was synthesized by a Knoevenagel condensation reaction . It was chemically characterized by 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and AccuTOF-DART mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a six-membered ring type with strong intramolecular hydrogen bonds . The barrier for proton transfer is much less .Chemical Reactions Analysis

The excited state dynamical process for this system was investigated theoretically using density functional theory (DFT) and time-dependent DFT (TDDFT) methods . The results showed that two intramolecular hydrogen bonds in the system strengthen in the S1 state, which may trigger an excited state proton transfer (ESPT) process .Physical and Chemical Properties Analysis

The optical properties of the compound were obtained using UV–Vis and fluorescence spectroscopies . The compound exhibits excellent optical and electrical properties, and potential use as an electroluminescent material .科学的研究の応用

Synthesis and Structural Characterization

One area of research involves the synthesis and structural characterization of manganese(III) complexes that are linked by azide ligands. These complexes demonstrate significant antiferromagnetic interactions, which are transmitted through the azide ligands. Remarkably, these compounds exhibit spin canting at low temperatures, highlighting their potential in magnetic and materials science research (Song et al., 2014).

Catalytic Applications

Another study has demonstrated the catalytic efficiency of Ru(III) and Fe(III) complexes in the oxidation of various substrates like styrene, cyclohexene, and limonene. These catalysts, when encapsulated in zeolite Y, have shown to provide high selectivity towards the formation of allylic oxidation products. The presence of H2SO4 is found to enhance both the conversion rates and selectivity for epoxidation, offering insights into green chemistry applications (Godhani et al., 2017).

Detection of Heavy Metals

Research into the detection of heavy metals has utilized Schiff base compounds derived from this chemical backbone. For instance, polymer membrane electrodes based on Schiff base derivatives have been developed for the nano-level detection of cadmium ions. These electrodes demonstrate a Nernstian response in a wide concentration range, highlighting their application in environmental monitoring and safety (Gupta et al., 2009).

Environmental Analysis

In environmental analysis, cloud point extraction combined with flame atomic absorption spectrometry has been employed for the determination of lead (II) in environmental and food samples. The use of Schiff base compounds in these methodologies underscores their versatility in analytical chemistry for trace metal analysis (Soylak et al., 2012).

作用機序

将来の方向性

The compound has potential applications as fluorescence probes, luminescent materials, light emitting diodes, and molecular switches . More attention has been directed to excited state double proton transfer processes because of their intrinsic property of mimicking proton relay in vital biosystems .

特性

IUPAC Name |

2-[[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSLPBBQHFXWBW-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)

![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2863313.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)